molecular formula C19H16N2O2 B14585375 3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione CAS No. 61382-87-4

3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione

Cat. No.: B14585375
CAS No.: 61382-87-4
M. Wt: 304.3 g/mol
InChI Key: CWSAKYIZIURWAT-UHFFFAOYSA-N
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Description

3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This method includes the reaction of acetylacetone with cinnamaldehyde in the presence of a base such as pyrrolidine . The reaction is carried out under an ice bath to control the temperature, followed by stirring at room temperature. The product is then purified using column chromatography with n-hexane and ethyl acetate as eluents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione
  • 3-(Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione

Uniqueness

3-(1-Anilino-3-phenylprop-2-en-1-ylidene)pyrrolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

61382-87-4

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-hydroxy-4-[N-phenyl-C-(2-phenylethenyl)carbonimidoyl]-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C19H16N2O2/c22-17-13-20-19(23)18(17)16(21-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12,22H,13H2,(H,20,23)

InChI Key

CWSAKYIZIURWAT-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)N1)C(=NC2=CC=CC=C2)C=CC3=CC=CC=C3)O

Origin of Product

United States

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